Cerlapirdine Hydrochloride

Description

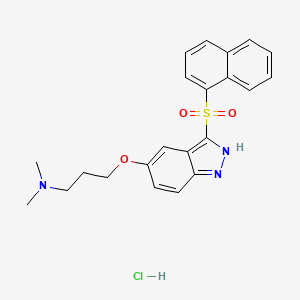

Structure

3D Structure of Parent

Properties

CAS No. |

925447-04-7 |

|---|---|

Molecular Formula |

C22H24ClN3O3S |

Molecular Weight |

446.0 g/mol |

IUPAC Name |

N,N-dimethyl-3-[(3-naphthalen-1-ylsulfonyl-2H-indazol-5-yl)oxy]propan-1-amine;hydrochloride |

InChI |

InChI=1S/C22H23N3O3S.ClH/c1-25(2)13-6-14-28-17-11-12-20-19(15-17)22(24-23-20)29(26,27)21-10-5-8-16-7-3-4-9-18(16)21;/h3-5,7-12,15H,6,13-14H2,1-2H3,(H,23,24);1H |

InChI Key |

RNGAZJUESDPASQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCOC1=CC2=C(NN=C2C=C1)S(=O)(=O)C3=CC=CC4=CC=CC=C43.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Neuronal Mechanism of Action of Cerlapirdine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cerlapirdine hydrochloride (also known as SAM-531, PF-05212377, and WAY-262531) is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor. Developed for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia, its primary mechanism of action in neurons revolves around the blockade of the 5-HT6 receptor. This antagonism is hypothesized to disinhibit downstream neurotransmitter systems, primarily the cholinergic and glutamatergic pathways, which are critical for learning and memory. This technical guide provides a comprehensive overview of the molecular and cellular actions of Cerlapirdine, detailing its receptor binding profile, the intricacies of the 5-HT6 signaling pathway, and the experimental methodologies used to elucidate its mechanism. While the clinical development of Cerlapirdine was discontinued, the preclinical data offers valuable insights into the therapeutic potential and challenges of targeting the 5-HT6 receptor for cognitive enhancement.

Core Mechanism of Action: Selective 5-HT6 Receptor Antagonism

Cerlapirdine is a high-affinity antagonist of the human 5-HT6 receptor. Its primary pharmacological action is to bind to this receptor without activating it, thereby preventing the endogenous ligand, serotonin (5-hydroxytryptamine), from binding and initiating downstream signaling cascades. The 5-HT6 receptor is almost exclusively expressed in the central nervous system (CNS), with high concentrations in brain regions integral to cognition, such as the hippocampus, prefrontal cortex, and striatum.

Quantitative Data: Receptor Binding Affinity and Selectivity

The potency and selectivity of Cerlapirdine have been characterized through in vitro radioligand binding assays. These studies have demonstrated its high affinity for the human 5-HT6 receptor and significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors, underscoring its selective pharmacological profile.

| Receptor Subtype | Ligand | Species | Assay Type | Ki (nM) | Reference |

| 5-HT6 | Cerlapirdine (SAM-531) | Human | Radioligand Binding | 1.3 | [1] |

| 5-HT2B | Cerlapirdine (SAM-531) | Human | Radioligand Binding | 440 | [1] |

| 5-HT7 | Cerlapirdine (SAM-531) | Human | Radioligand Binding | 881 | [1] |

Table 1: In Vitro Receptor Binding Profile of Cerlapirdine. This table summarizes the binding affinities (Ki) of Cerlapirdine for various human serotonin receptor subtypes. The significantly lower Ki value for the 5-HT6 receptor highlights its selectivity.

Signaling Pathways Modulated by Cerlapirdine

The neuronal effects of Cerlapirdine are a direct consequence of its antagonism of the 5-HT6 receptor and the subsequent modulation of intracellular signaling pathways.

The Canonical Gs-cAMP Pathway

The 5-HT6 receptor is canonically coupled to a stimulatory G protein (Gs), which, upon activation, stimulates the enzyme adenylyl cyclase. This leads to an increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). By blocking the 5-HT6 receptor, Cerlapirdine prevents this serotonin-mediated increase in cAMP levels.

References

A Technical Guide to the 5-HT6 Receptor Binding Affinity of Cerlapirdine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerlapirdine (B1668406) Hydrochloride (also known as SAM-531, WAY-262,531, and PF-05212365) is a selective and potent antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1][2] This receptor is expressed almost exclusively in the central nervous system, with high concentrations in regions associated with cognition and memory, such as the hippocampus and cortex. As such, it has been a significant target for therapeutic intervention in neurodegenerative and psychiatric disorders, including Alzheimer's disease and schizophrenia. This technical guide provides an in-depth overview of the 5-HT6 receptor binding affinity of Cerlapirdine, details the experimental protocols used to determine such affinities, and illustrates the key signaling pathways associated with the 5-HT6 receptor.

5-HT6 Receptor Binding Affinity of Cerlapirdine Hydrochloride

For comparative purposes, the table below includes binding affinities of other known 5-HT6 receptor ligands.

| Compound | Receptor | Binding Affinity (Ki) | Notes |

| Cerlapirdine (SAM-531) | Human 5-HT6 | Not Publicly Available | Described as a potent and selective antagonist. [1][2] |

| Masupirdine (SUVN-502) | Human 5-HT6 | 2.04 nM | A potent and selective antagonist.[4] |

| Intepirdine (SB-742457) | Human 5-HT6 | pKi of 9.63 (~0.23 nM) | A highly selective antagonist.[4] |

| SB-271046 | Human 5-HT6 | pKi of 8.81 (~1.55 nM) | A potent and selective antagonist.[4] |

| Latrepirdine (Dimebon) | Human 5-HT6 | ~30 nM | An antagonist with affinity for other receptors. |

| Olanzapine | Human 5-HT6 | 5 nM | An atypical antipsychotic with multi-receptor activity.[4] |

| Methiothepin | Human 5-HT6 | pKi of 8.74 (~1.82 nM) | A non-selective 5-HT receptor antagonist.[4] |

Table 1: 5-HT6 Receptor Binding Affinities of Cerlapirdine and Other Selected Ligands.

Experimental Protocol: Radioligand Binding Assay for 5-HT6 Receptor Affinity

The determination of a compound's binding affinity for the 5-HT6 receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of a test compound (an unlabeled ligand, such as Cerlapirdine) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Materials and Reagents

-

Cell Membranes: Cell membranes prepared from a stable cell line expressing the human 5-HT6 receptor (e.g., HEK293 cells).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity for the 5-HT6 receptor. A commonly used radioligand is [³H]-Lysergic Acid Diethylamide ([³H]-LSD).[5]

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, with subsequent serial dilutions.

-

Non-specific Binding Control: A high concentration of a known 5-HT6 receptor ligand (e.g., methiothepin) to determine non-specific binding.[5]

-

Assay Buffer: Typically contains 50 mM Tris-HCl, 10 mM MgCl₂, and 0.5 mM EDTA, at a pH of 7.4.[5]

-

Scintillation Cocktail: For quantifying radioactivity.

-

96-well Filter Plates: With glass fiber filters (e.g., GF/C) pre-treated with a substance like polyethyleneimine to reduce non-specific binding.

-

Ancillary Equipment: Pipettes, multi-well plate harvester, and a scintillation counter.

Assay Procedure

-

Membrane Preparation: The cell membranes expressing the 5-HT6 receptor are thawed and diluted in the assay buffer to a predetermined optimal concentration.

-

Assay Plate Setup: The assay is performed in a 96-well plate format. Each well will have a total reaction volume of 200 µL.[5]

-

Incubation:

-

To each well, add the assay buffer, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound (Cerlapirdine).

-

For determining total binding, only the radioligand and membrane preparation are added.

-

For determining non-specific binding, the radioligand, membrane preparation, and a high concentration of the non-specific binding control are added.

-

-

Incubation Period: The plates are incubated for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.[5]

-

Harvesting: Following incubation, the contents of the wells are rapidly filtered through the glass fiber filter plates using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are dried, and a scintillation cocktail is added to each well. The amount of radioactivity trapped on the filters is then quantified using a scintillation counter.

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is plotted as the percentage of specific binding versus the log concentration of the test compound.

-

A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a 5-HT6 Receptor Radioligand Binding Assay.

5-HT6 Receptor Signaling Pathways

Caption: Simplified Signaling Pathways of the 5-HT6 Receptor.

The 5-HT6 receptor canonically couples to the Gs alpha subunit of G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5] However, evidence suggests that the 5-HT6 receptor can also engage in other signaling cascades, contributing to its complex biological effects. These non-canonical pathways include the mTOR and Cdk5 signaling pathways. The interaction with these various pathways is believed to underlie the receptor's role in modulating cognitive processes and neuronal development. As an antagonist, Cerlapirdine blocks the activation of these signaling cascades by endogenous serotonin.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. cerlapirdine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Cerlapirdine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cerlapirdine Hydrochloride (also known as SAM-531, PF-05212377, and WAY-262531) is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor. Developed by Wyeth and later Pfizer, it was investigated for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia. The 5-HT6 receptor is almost exclusively expressed in the central nervous system (CNS), particularly in brain regions integral to learning and memory. Blockade of this receptor is hypothesized to modulate multiple neurotransmitter systems, including the cholinergic and glutamatergic pathways, thereby enhancing cognitive function.

Despite a promising preclinical profile, the clinical development of Cerlapirdine was discontinued (B1498344) following Phase II trials which failed to demonstrate sufficient efficacy. This technical guide provides a comprehensive overview of the pharmacological profile of Cerlapirdine, including its mechanism of action, available preclinical and clinical data, and the experimental methodologies used in its evaluation.

Introduction

The serotonin 6 (5-HT6) receptor has been a compelling target for the development of cognitive enhancers. Its exclusive expression in the CNS and its role in modulating key neurotransmitter systems have made it a focal point for drug discovery in neurodegenerative and psychiatric disorders. Cerlapirdine emerged as a lead candidate in this area, demonstrating high affinity and selectivity for the 5-HT6 receptor in preclinical studies. This guide will delve into the pharmacological characteristics that defined its development.

Mechanism of Action

Cerlapirdine is a competitive antagonist at the 5-HT6 receptor. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase via the Gs alpha subunit. Activation of the 5-HT6 receptor by its endogenous ligand, serotonin (5-hydroxytryptamine), leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). By blocking the binding of serotonin, Cerlapirdine inhibits this signaling cascade.

The pro-cognitive effects of 5-HT6 receptor antagonists are believed to be mediated by the subsequent modulation of other neurotransmitter systems. Specifically, antagonism of 5-HT6 receptors has been shown to increase the release of acetylcholine (B1216132) and glutamate, two neurotransmitters crucial for learning and memory processes.

Synthesis of Cerlapirdine Hydrochloride: A Technical Guide to Starting Materials and Core Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerlapirdine, also known as SAM-531, is a selective 5-HT6 receptor antagonist that has been investigated for its potential therapeutic applications in cognitive disorders. The synthesis of Cerlapirdine Hydrochloride, with the chemical name 4-(3-fluorophenyl)-5-(4-pyridinyl)-1H-pyrrole-3-carbonitrile hydrochloride, involves a multi-step process commencing from readily available starting materials. This technical guide provides an in-depth overview of the core synthetic pathways, key starting materials, and experimental methodologies, presented in a structured format for clarity and ease of comparison.

Core Synthetic Pathway Overview

The synthesis of the Cerlapirdine core structure, a substituted pyrrole-3-carbonitrile, can be approached through various synthetic strategies. A common and logical pathway involves the initial construction of a pyrrole (B145914) ring, followed by the introduction of the required aryl and heteroaryl substituents. A plausible and frequently utilized method for constructing the pyrrole core is the Paal-Knorr synthesis or similar cyclization reactions.

A key intermediate in the synthesis of related pyrrole compounds is 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. While Cerlapirdine possesses a 3-fluorophenyl group at the 4-position, the synthetic principles for forming the pyrrole ring are analogous. The general strategy involves the reaction of an α-halo ketone with a β-enaminonitrile or a related active methylene (B1212753) compound.

Starting Materials and Key Intermediates

The synthesis of this compound originates from fundamental chemical building blocks. The primary starting materials and key intermediates are outlined below.

| Compound Name | Chemical Structure | Role in Synthesis |

| 3-Fluoroacetophenone | Starting material for the 3-fluorophenyl moiety | |

| 4-Pyridinecarboxaldehyde (B46228) | Starting material for the 4-pyridinyl moiety | |

| Malononitrile (B47326) | Source of the carbonitrile and part of the pyrrole ring backbone | |

| α-Bromo-3-fluoroacetophenone | Key intermediate, activated ketone for reaction with malononitrile | |

| 2-(3-fluorobenzoyl)malononitrile | Key intermediate formed from the reaction of α-bromo-3-fluoroacetophenone and malononitrile | |

| 2-chloro-4-(3-fluorophenyl)-5-(4-pyridinyl)-1H-pyrrole-3-carbonitrile | Halogenated pyrrole intermediate, precursor to the final product |

Experimental Protocols

The following sections provide detailed methodologies for the key transformations in a potential synthetic route to this compound.

Step 1: Synthesis of α-Bromo-3-fluoroacetophenone

This initial step involves the bromination of 3-fluoroacetophenone to activate the α-position for subsequent nucleophilic attack.

Methodology: To a solution of 3-fluoroacetophenone (1 equivalent) in a suitable solvent such as diethyl ether or dichloromethane (B109758), a brominating agent like bromine (1 equivalent) or N-bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated solution of sodium thiosulfate (B1220275) and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield α-bromo-3-fluoroacetophenone, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(3-fluorobenzoyl)malononitrile

This step involves the reaction of the α-bromo ketone with malononitrile to form a key precursor for the pyrrole ring.

Methodology: To a solution of malononitrile (1 equivalent) and a base such as sodium ethoxide or potassium carbonate (1.1 equivalents) in a solvent like ethanol (B145695) or dimethylformamide (DMF), α-bromo-3-fluoroacetophenone (1 equivalent) is added dropwise at room temperature. The reaction mixture is stirred for several hours until the starting materials are consumed (monitored by TLC). The mixture is then poured into ice-water and acidified with a dilute acid (e.g., 1M HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford 2-(3-fluorobenzoyl)malononitrile.

Step 3: Synthesis of 4-(3-fluorophenyl)-5-(4-pyridinyl)-1H-pyrrole-3-carbonitrile

This crucial step involves the construction of the pyrrole ring through a cyclization reaction. A potential method is a variation of the Hantzsch pyrrole synthesis or a multi-component reaction.

Methodology: A mixture of 2-(3-fluorobenzoyl)malononitrile (1 equivalent), 4-pyridinecarboxaldehyde (1 equivalent), and a source of ammonia (B1221849) such as ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) (excess) is heated in a suitable solvent like acetic acid or ethanol. The reaction is refluxed for several hours. The progress of the reaction is monitored by TLC. After cooling, the reaction mixture is poured into water, and the pH is adjusted to neutral or slightly basic with a base (e.g., sodium bicarbonate). The precipitated solid is filtered, washed with water, and purified by column chromatography on silica (B1680970) gel to yield 4-(3-fluorophenyl)-5-(4-pyridinyl)-1H-pyrrole-3-carbonitrile.

Step 4: Preparation of this compound

The final step is the formation of the hydrochloride salt to improve the compound's solubility and stability.

Methodology: The free base, 4-(3-fluorophenyl)-5-(4-pyridinyl)-1H-pyrrole-3-carbonitrile, is dissolved in a suitable anhydrous solvent such as diethyl ether, ethyl acetate, or a mixture of dichloromethane and methanol. A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution. The solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of pyrrole derivatives, which can be expected to be analogous for the synthesis of Cerlapirdine. Actual yields may vary depending on the specific reaction conditions and scale.

| Reaction Step | Product | Typical Yield (%) | Purity (%) |

| 1 | α-Bromo-3-fluoroacetophenone | 85-95 | >95 (by NMR) |

| 2 | 2-(3-fluorobenzoyl)malononitrile | 70-85 | >98 (by HPLC) |

| 3 | 4-(3-fluorophenyl)-5-(4-pyridinyl)-1H-pyrrole-3-carbonitrile | 50-70 | >99 (by HPLC) |

| 4 | This compound | >90 | >99.5 (by HPLC) |

Visualizing the Synthetic Pathway and Mechanism of Action

To further elucidate the process and the biological context of Cerlapirdine, the following diagrams are provided.

Caption: Synthetic pathway for this compound.

Caption: Proposed signaling pathway of Cerlapirdine.

Conclusion

This technical guide outlines a viable synthetic route for this compound, detailing the key starting materials, intermediates, and experimental protocols. The provided quantitative data serves as a benchmark for researchers in the field. The synthesis is achievable through established organic chemistry methodologies, with the core strategy revolving around the construction of a substituted pyrrole ring. The visualization of the synthetic pathway and the mechanism of action of Cerlapirdine as a 5-HT6 receptor antagonist provides a comprehensive overview for drug development professionals. Further optimization of reaction conditions and purification techniques may be necessary to achieve high yields and purity on a larger scale.

Preclinical Profile of Cerlapirdine Hydrochloride: A Technical Whitepaper for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerlapirdine Hydrochloride (also known as SAM-531 or PF-05212377) is a selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonist that was investigated as a potential therapeutic agent for the cognitive deficits associated with Alzheimer's disease. The preclinical development of Cerlapirdine was founded on the hypothesis that antagonism of the 5-HT6 receptor could enhance cognitive function through the modulation of cholinergic and glutamatergic neurotransmission.[1] Preclinical studies demonstrated that Cerlapirdine could attenuate cognitive deficits in rodent models of memory impairment. However, despite this early promise, the compound failed to demonstrate efficacy in clinical trials, highlighting the significant translational gap between preclinical models and human Alzheimer's disease.[2] This technical guide provides a comprehensive overview of the available preclinical data on Cerlapirdine, including its mechanism of action, data from key behavioral assays, and detailed experimental protocols for the methodologies cited.

Introduction: The Rationale for 5-HT6 Receptor Antagonism in Alzheimer's Disease

The 5-HT6 receptor is predominantly expressed in the central nervous system, with high concentrations in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[1] The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (B1216132) levels is a key contributor to the cognitive symptoms of the disease.[3][4] 5-HT6 receptor antagonists were explored as a therapeutic strategy due to their potential to modulate cholinergic and glutamatergic systems, which are crucial for cognitive function.[1][3][4] The prevailing hypothesis is that 5-HT6 receptors are located on GABAergic interneurons; their blockade by an antagonist like Cerlapirdine leads to a reduction in GABAergic inhibitory tone.[1] This disinhibition is believed to result in the increased release of downstream neurotransmitters, including acetylcholine and glutamate (B1630785).[1]

Mechanism of Action of this compound

Cerlapirdine is a potent and selective 5-HT6 receptor antagonist.[1][2] Its proposed mechanism of action for cognitive enhancement is the indirect modulation of cholinergic and glutamatergic neurotransmission.

Signaling Pathway

The antagonism of 5-HT6 receptors by Cerlapirdine is hypothesized to initiate a signaling cascade that ultimately enhances the release of acetylcholine and glutamate in brain regions associated with cognition.

Proposed Signaling Pathway of Cerlapirdine.

Preclinical Efficacy in Animal Models of Cognitive Impairment

While specific quantitative data from Cerlapirdine's preclinical studies are not widely available in the public domain, it has been reported that the compound showed efficacy in rodent models of cognitive impairment induced by scopolamine (B1681570) and MK-801.[3] These models are used to simulate the cholinergic and glutamatergic deficits, respectively, that are thought to contribute to the cognitive symptoms of Alzheimer's disease.[5][6]

Summary of Preclinical Findings

| Animal Model | Cognitive Task | Reported Effect of Cerlapirdine | Reference |

| Scopolamine-Induced Amnesia | Novel Object Recognition | Attenuation of cognitive deficits | [3] |

| Scopolamine-Induced Amnesia | Contextual Fear Conditioning | Attenuation of cognitive deficits | [3] |

| MK-801-Induced Cognitive Impairment | Novel Object Recognition | Attenuation of cognitive deficits | [3] |

| MK-801-Induced Cognitive Impairment | Contextual Fear Conditioning | Attenuation of cognitive deficits | [3] |

Experimental Protocols

The following are detailed, generalized protocols for the key behavioral assays used to assess the preclinical efficacy of Cerlapirdine.

Scopolamine-Induced Amnesia Model

This model is used to induce a reversible cognitive deficit by antagonizing muscarinic acetylcholine receptors.[5]

-

Animals: Adult male rodents (rats or mice).

-

Procedure:

-

Administer Cerlapirdine at various doses or vehicle via the appropriate route (e.g., intraperitoneally, orally).

-

After a predetermined pretreatment time, administer scopolamine (typically 0.5-1.0 mg/kg, i.p.) to induce amnesia.

-

Following the scopolamine injection, subject the animals to cognitive testing (e.g., Novel Object Recognition, Contextual Fear Conditioning).

-

MK-801-Induced Cognitive Impairment Model

This model induces cognitive deficits by non-competitively antagonizing the NMDA receptor, thereby disrupting glutamatergic neurotransmission.[6]

-

Animals: Adult male rodents (rats or mice).

-

Procedure:

-

Administer Cerlapirdine at various doses or vehicle.

-

After a specified pretreatment interval, administer MK-801 (typically 0.1-0.2 mg/kg, i.p.).

-

After the MK-801 injection, conduct cognitive testing.

-

Novel Object Recognition (NOR) Task

The NOR task assesses non-spatial memory and is based on the innate tendency of rodents to explore novel objects more than familiar ones.[7][8][9]

Experimental Workflow for the Novel Object Recognition Task.

-

Apparatus: An open-field arena.

-

Procedure:

-

Habituation: Allow each animal to explore the empty arena for a set period (e.g., 5-10 minutes) on the day before the test.

-

Training (T1): Place two identical objects in the arena and allow the animal to explore them for a defined duration (e.g., 5-10 minutes).

-

Inter-trial Interval: Return the animal to its home cage for a specific period (e.g., 1-24 hours).

-

Testing (T2): Replace one of the familiar objects with a novel object and allow the animal to explore for a set time (e.g., 5 minutes).

-

-

Data Analysis: The primary measure is the discrimination index, calculated as the proportion of time spent exploring the novel object relative to the total exploration time of both objects.

Contextual Fear Conditioning (CFC) Task

The CFC task assesses associative learning and memory by pairing an aversive unconditioned stimulus (e.g., a mild footshock) with a specific environmental context.[10][11][12]

Experimental Workflow for the Contextual Fear Conditioning Task.

-

Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock.

-

Procedure:

-

Training: Place the animal in the conditioning chamber. After a period of exploration, deliver one or more mild footshocks.

-

Retention Interval: Return the animal to its home cage for a specified time (e.g., 24 hours).

-

Testing: Return the animal to the same conditioning chamber without delivering a footshock.

-

-

Data Analysis: The primary measure is the amount of time the animal spends "freezing" (a species-typical fear response characterized by immobility).

Discussion and Future Directions

The preclinical data for Cerlapirdine suggested a promising mechanism of action for the symptomatic treatment of cognitive deficits in Alzheimer's disease. The compound demonstrated efficacy in well-established animal models of cholinergic and glutamatergic dysfunction. However, the failure of Cerlapirdine and other 5-HT6 receptor antagonists in late-stage clinical trials underscores the challenges of translating findings from these preclinical models to the complex pathology of human Alzheimer's disease.

Future preclinical research in this area should focus on:

-

Utilizing more complex and translatable animal models of Alzheimer's disease that recapitulate more aspects of the human disease, such as amyloid and tau pathology.

-

Investigating the effects of 5-HT6 receptor antagonists on a wider range of cognitive domains.

-

Exploring potential biomarkers to identify patient populations that may be more likely to respond to this therapeutic approach.

Conclusion

This compound represents a case study in the complexities of Alzheimer's disease drug development. While the preclinical rationale was sound and supported by data from established animal models, the lack of clinical efficacy highlights the need for more predictive preclinical models and a deeper understanding of the neurobiology of cognitive decline in Alzheimer's disease. The information presented in this whitepaper provides a technical overview of the preclinical foundation for the development of Cerlapirdine and serves as a valuable resource for researchers in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rodent model of Alzheimer's disease (AD) â Scopolamine-induced cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

- 6. Rodent model of Schizophrenia - MK-801 induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

- 7. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]

- 8. mmpc.org [mmpc.org]

- 9. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fear Conditioning Assay in Mouse [en.bio-protocol.org]

- 11. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice [jove.com]

In Vitro Characterization of Cerlapirdine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerlapirdine Hydrochloride (also known as PF-05212365, SAM-531, and WAY-262531) is a synthetic organic compound investigated for its potential therapeutic effects in cognitive disorders associated with Alzheimer's disease and schizophrenia.[1][2] It functions as a selective and potent full antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1] The 5-HT6 receptor is expressed almost exclusively in the central nervous system (CNS), with high concentrations in brain regions integral to learning and memory, such as the hippocampus and cortex, making it a compelling therapeutic target. This guide provides an in-depth overview of the in vitro methodologies used to characterize the pharmacological profile of this compound.

Binding Affinity Profile

The binding affinity of a compound for its target receptor is a critical parameter in drug development, typically quantified by the inhibition constant (Ki). While specific quantitative binding data for Cerlapirdine is not widely available in public literature, it is known to be a potent 5-HT6 receptor antagonist with additional affinity for 5-HT7 and 5-HT2B receptors.[3]

Table 1: Receptor Binding Affinity of Cerlapirdine

| Target Receptor | Radioligand Example | Cerlapirdine Ki (nM) |

| 5-HT6 | [3H]-LSD | Not Publicly Available |

| 5-HT7 | [3H]-LSD | Not Publicly Available |

| 5-HT2B | [3H]-Mesulergine | Not Publicly Available |

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a standard filtration binding assay to determine the Ki value of a test compound like Cerlapirdine for the human 5-HT6 receptor.

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT6 receptor by measuring its ability to displace a known radioligand.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 cells).

-

Radioligand: [3H]-Lysergic acid diethylamide ([3H]-LSD).

-

Non-specific binding control: Methiothepin (B1206844) or Clozapine.[4][5]

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.[4]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]

-

96-well microplates and glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine).[6]

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membrane aliquots and resuspend them in the binding buffer. Protein concentration should be determined using a standard protein assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 200-250 µL:

-

Cell membranes (e.g., 25 µg protein/well).[4]

-

Varying concentrations of this compound (e.g., 10 concentrations over a five-log unit range).

-

A fixed concentration of [3H]-LSD (typically at or near its Kd value, e.g., 2.5 nM).[4]

-

For total binding wells, add binding buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of a non-labeled ligand like methiothepin (e.g., 5 µM).[4]

-

-

Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation to reach binding equilibrium.[4]

-

Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a 96-well cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.[4][6]

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity retained on each filter using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Cerlapirdine concentration.

-

Determine the IC50 value (the concentration of Cerlapirdine that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Functional Activity

Cerlapirdine acts as a full antagonist at the 5-HT6 receptor. Its functional potency is determined by its ability to inhibit the receptor's signaling activity, which is commonly measured through a cyclic AMP (cAMP) accumulation assay.

Table 2: Functional Antagonist Activity of Cerlapirdine

| Functional Assay | Cell Line | Agonist | Cerlapirdine IC50 (nM) |

| cAMP Accumulation | HEK293-h5-HT6 | Serotonin (B10506) (5-HT) | Not Publicly Available |

Experimental Protocol: cAMP Accumulation Assay

This protocol describes how to measure the functional antagonist activity of Cerlapirdine by quantifying its ability to block agonist-induced cAMP production in cells expressing the 5-HT6 receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Cerlapirdine as a functional antagonist of the 5-HT6 receptor.

Materials:

-

A cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).[7]

-

Cell culture medium and serum.

-

Agonist: Serotonin (5-HT).

-

Test Compound: this compound.

-

384-well plates suitable for cell culture.

Procedure:

-

Cell Seeding: Seed the HEK293-h5-HT6 cells into 384-well plates and grow them to near confluence.

-

Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound for approximately 15 minutes.[4]

-

Agonist Stimulation: Add a fixed concentration of the agonist, serotonin (typically the EC80 concentration to ensure a robust signal), to all wells except the basal control.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) to allow for cAMP production.[4]

-

Cell Lysis and cAMP Measurement: Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP levels.

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP level against the logarithm of the Cerlapirdine concentration.

-

Use non-linear regression to fit the data and determine the IC50 value, which represents the concentration of Cerlapirdine that inhibits 50% of the agonist-induced cAMP response.

-

Signaling Pathways and Experimental Workflows

The 5-HT6 receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP.[10] However, it can also engage other signaling pathways involving mTOR, Cdk5, and Fyn-tyrosine kinase.[3] Cerlapirdine, as an antagonist, blocks these downstream effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In Silico Screening of Natural Compounds for Candidates 5HT6 Receptor Antagonists against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lecerveau.mcgill.ca [lecerveau.mcgill.ca]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Cerlapirdine Hydrochloride: A Technical Examination of its Effects on Cholinergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cerlapirdine (B1668406) hydrochloride (also known as SAM-531 and PF-05212365) is a selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor that was investigated for its potential as a cognitive enhancer in conditions such as Alzheimer's disease and schizophrenia.[1][2] The therapeutic rationale for its development was centered on the hypothesis that antagonism of the 5-HT6 receptor could modulate and enhance cholinergic neurotransmission, a critical component of cognitive function. While the clinical development of cerlapirdine was discontinued, its mechanism of action provides a valuable case study in the complex interplay between serotonergic and cholinergic systems. This technical guide synthesizes the available preclinical and theoretical data to provide an in-depth overview of cerlapirdine's effects on cholinergic neurotransmission.

Core Mechanism of Action: 5-HT6 Receptor Antagonism

Cerlapirdine functions as a potent and selective antagonist of the 5-HT6 receptor.[3] These receptors are primarily expressed in the central nervous system, with high concentrations in brain regions integral to learning and memory, such as the hippocampus and prefrontal cortex.[1] The prevailing hypothesis for how 5-HT6 receptor antagonists, including cerlapirdine, exert their pro-cognitive effects is through the disinhibition of other neurotransmitter systems, most notably the cholinergic and glutamatergic pathways.[3]

Signaling Pathway of 5-HT6 Receptor Antagonism and Cholinergic Disinhibition

The 5-HT6 receptor is a G-protein coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase and increases intracellular levels of cyclic AMP (cAMP). This signaling cascade is predominantly found on GABAergic interneurons. By antagonizing the 5-HT6 receptor, cerlapirdine is thought to reduce the activity of these inhibitory interneurons. This, in turn, leads to a "disinhibition" of downstream neurons, including cholinergic neurons, resulting in an increased release of acetylcholine (B1216132) in key brain regions.[3]

Quantitative Data on Cerlapirdine and Cholinergic Modulation

Specific quantitative data detailing the direct effects of cerlapirdine on cholinergic neurotransmission are limited in publicly available literature.[3] However, based on its mechanism of action as a 5-HT6 antagonist, the following tables outline the key parameters that would be essential for a comprehensive evaluation. Data from other 5-HT6 antagonists may serve as a proxy to understand the expected effects.

Table 1: Receptor Binding Affinity of Cerlapirdine

| Receptor | Binding Affinity (Ki, nM) | Species | Assay Type | Reference |

| 5-HT6 | Data not publicly available | - | - | - |

| Other 5-HT Receptors | Data not publicly available | - | - | - |

| Muscarinic Receptors | Data not publicly available | - | - | - |

| Nicotinic Receptors | Data not publicly available | - | - | - |

Table 2: In Vitro Functional Activity of Cerlapirdine

| Assay | Cell Line | Parameter | Value | Reference |

| 5-HT6 Functional Antagonism | Recombinant cells expressing 5-HT6 | IC50 (nM) | Data not publicly available | - |

| Acetylcholine Release Assay | Primary cortical or hippocampal neurons | EC50 (nM) for ACh release | Data not publicly available | - |

Table 3: In Vivo Effects of Cerlapirdine on Acetylcholine Levels

| Brain Region | Animal Model | Dose (mg/kg) | Change in ACh Level | Measurement Technique | Reference |

| Prefrontal Cortex | Rat | Data not publicly available | Data not publicly available | Microdialysis | - |

| Hippocampus | Rat | Data not publicly available | Data not publicly available | Microdialysis | - |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to elucidate the effects of cerlapirdine on cholinergic neurotransmission.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of cerlapirdine for the 5-HT6 receptor and other relevant receptors to assess its selectivity.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human 5-HT6 receptor or from brain tissue (e.g., rat striatum).

-

Incubation: A constant concentration of a specific radioligand (e.g., [3H]LSD for 5-HT6) is incubated with the membrane preparation in the presence of increasing concentrations of cerlapirdine.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 value (concentration of cerlapirdine that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

-

In Vivo Microdialysis for Acetylcholine Measurement

-

Objective: To measure the extracellular levels of acetylcholine in specific brain regions of freely moving animals following the administration of cerlapirdine.

-

Methodology:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., prefrontal cortex or hippocampus) of an anesthetized animal (e.g., rat).

-

Perfusion: After a recovery period, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of cerlapirdine (intraperitoneal or oral).

-

Analysis: The concentration of acetylcholine in the dialysate samples is determined by high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Presentation: Changes in acetylcholine levels are typically expressed as a percentage of the baseline pre-drug levels.

-

Concluding Remarks

Cerlapirdine hydrochloride represents a targeted approach to enhancing cognitive function through the modulation of the cholinergic system via 5-HT6 receptor antagonism. The theoretical framework supporting this mechanism is robust, suggesting that by blocking the inhibitory influence of serotonin on GABAergic interneurons, cerlapirdine can disinhibit cholinergic neurons and increase acetylcholine release.[3] While the discontinuation of its clinical development has resulted in a scarcity of publicly available quantitative data, the underlying principles of its mechanism of action continue to be an area of active research in the quest for novel treatments for cognitive disorders. Further investigation into the nuanced effects of 5-HT6 antagonists on cholinergic and other neurotransmitter systems is warranted to fully understand their therapeutic potential.

References

The Rise and Discontinuation of Cerlapirdine Hydrochloride: A Technical Review

An In-depth Examination of the Discovery, Preclinical Development, and Clinical Evaluation of a Once-Promising 5-HT6 Receptor Antagonist for Cognitive Disorders.

New York, NY – December 11, 2025 – Cerlapirdine Hydrochloride (also known by its developmental codes SAM-531, WAY-262,531, and PF-05212365) emerged from the pipelines of Wyeth and later Pfizer as a promising therapeutic candidate for the cognitive deficits associated with Alzheimer's disease and schizophrenia. As a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor, its development was buoyed by a strong scientific rationale for this novel therapeutic target. However, despite a promising preclinical profile and successful completion of initial clinical studies, the development of Cerlapirdine was halted after a Phase II trial, a decision that underscores the challenges inherent in translating preclinical efficacy to clinical benefit in the complex landscape of neurodegenerative and psychiatric disorders. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its pharmacological profile, experimental protocols, and the clinical findings that ultimately led to its discontinuation.

Discovery and Rationale: Targeting the 5-HT6 Receptor

The discovery of Cerlapirdine was rooted in the growing understanding of the role of the 5-HT6 receptor in cognitive processes. The 5-HT6 receptor is almost exclusively expressed in the central nervous system (CNS), with high densities in brain regions critical for learning and memory, such as the hippocampus and cortex. Antagonism of the 5-HT6 receptor was shown to modulate the release of several key neurotransmitters, including acetylcholine (B1216132) and glutamate, both of which are implicated in cognitive function and are known to be dysregulated in Alzheimer's disease.[1] This modulation of cholinergic and glutamatergic neurotransmission formed the core hypothesis for the pro-cognitive effects of 5-HT6 receptor antagonists.[2]

Cerlapirdine was identified as a potent and selective antagonist of the human 5-HT6 receptor. Its high affinity for this target, coupled with selectivity over other serotonin receptor subtypes, positioned it as a promising candidate for further development.

Preclinical Evaluation: From Benchtop to Animal Models

The preclinical development of Cerlapirdine involved a comprehensive series of in vitro and in vivo studies to characterize its pharmacological, pharmacokinetic, and toxicological properties.

In Vitro Pharmacology

Binding Affinity and Selectivity:

The cornerstone of Cerlapirdine's preclinical profile was its high affinity and selectivity for the 5-HT6 receptor. Quantitative data from radioligand binding assays established its potent interaction with the target receptor.

| Receptor Subtype | Binding Affinity (Ki) |

| 5-HT6 | 1.3 nM[3] |

| 5-HT2B | 440 nM[3] |

| 5-HT7 | 881 nM[3] |

| Receptor Subtype | Functional Antagonism (IC50) |

| 5-HT1B | > 1000 nM[3] |

| 5-HT1D | > 1000 nM[3] |

| 5-HT2A | > 1000 nM[3] |

| 5-HT2C | > 1000 nM[3] |

| Table 1: In Vitro Binding Affinity and Functional Antagonism of Cerlapirdine. |

Experimental Protocol: Radioligand Binding Assay (Hypothetical)

A standard in vitro radioligand binding assay would have been employed to determine the binding affinity of Cerlapirdine for the 5-HT6 receptor. The general protocol would involve:

-

Membrane Preparation: Isolation of cell membranes from a cell line recombinantly expressing the human 5-HT6 receptor.

-

Incubation: Incubation of the cell membranes with a radiolabeled ligand known to bind to the 5-HT6 receptor (e.g., [3H]-LSD) and varying concentrations of unlabeled Cerlapirdine.

-

Separation: Separation of bound from unbound radioligand via rapid filtration.

-

Quantification: Measurement of the radioactivity of the filters to determine the amount of bound radioligand.

-

Data Analysis: Calculation of the inhibition constant (Ki) by analyzing the displacement of the radioligand by Cerlapirdine using non-linear regression analysis.

In Vivo Pharmacokinetics and Efficacy

Pharmacokinetics:

Preclinical pharmacokinetic studies were crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of Cerlapirdine. A key parameter for a CNS-acting drug is its ability to cross the blood-brain barrier.

| Species | Brain/Plasma Ratio (Unbound) |

| Rat | 0.2 |

| Non-human Primate | 1.0 |

| Table 2: In Vivo Brain Penetration of Cerlapirdine. |

These data suggested that while brain penetration was limited in rats, it was significantly higher in non-human primates, a more predictive model for human CNS exposure.

Experimental Protocol: In Vivo Pharmacokinetic Study (Hypothetical)

To determine the brain-to-plasma ratio, a typical preclinical study would involve:

-

Dosing: Administration of Cerlapirdine to the animal model (e.g., rats or non-human primates) at a defined dose and route.

-

Sample Collection: Collection of blood and brain tissue samples at various time points after dosing.

-

Sample Processing: Processing of blood to obtain plasma and homogenization of brain tissue.

-

Bioanalysis: Quantification of Cerlapirdine concentrations in plasma and brain homogenates using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Calculation of the brain-to-plasma concentration ratio, often corrected for plasma protein binding to determine the unbound brain-to-plasma ratio.

In Vivo Efficacy in Animal Models of Cognitive Impairment:

Cerlapirdine was evaluated in animal models designed to mimic the cognitive deficits observed in human conditions like Alzheimer's disease. These models often involve inducing a cognitive deficit using pharmacological agents such as scopolamine (B1681570) (a muscarinic antagonist) or MK-801 (an NMDA receptor antagonist). Cerlapirdine demonstrated the ability to reverse these induced deficits in tasks assessing learning and memory.[1]

Experimental Protocol: Novel Object Recognition (NOR) Task (Hypothetical)

The NOR task is a widely used behavioral assay to assess learning and memory in rodents. A typical protocol would include:

-

Habituation: Allowing the animal to freely explore an open-field arena in the absence of any objects.

-

Familiarization Phase: Placing two identical objects in the arena and allowing the animal to explore them.

-

Test Phase: After a retention interval, replacing one of the familiar objects with a novel object and measuring the time the animal spends exploring each object.

-

Cognitive Deficit Induction: Administering a cognitive impairing agent (e.g., scopolamine) prior to the familiarization phase.

-

Drug Treatment: Administering Cerlapirdine prior to the cognitive impairing agent to assess its ability to reverse the deficit.

-

Data Analysis: Calculating a discrimination index, which reflects the animal's preference for the novel object over the familiar one. A higher discrimination index indicates better memory.

Clinical Development: From Healthy Volunteers to Patients

Cerlapirdine progressed into clinical development with a Phase I program designed to assess its safety, tolerability, and pharmacokinetics in healthy volunteers. Following the successful completion of these initial studies, a Phase II clinical trial (NCT00895895) was initiated to evaluate the efficacy and safety of Cerlapirdine in patients with mild-to-moderate Alzheimer's disease.

Phase I Clinical Trials

Phase I studies are designed to establish the safety and tolerability of a new drug in humans. These studies typically involve a small number of healthy volunteers who receive single ascending doses and then multiple ascending doses of the drug. Key parameters monitored include adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests. Pharmacokinetic profiling is also a primary objective to understand how the drug is absorbed, distributed, metabolized, and eliminated in humans. While specific data from Cerlapirdine's Phase I trials are not publicly available, the progression to Phase II indicates an acceptable safety and tolerability profile at the doses studied.

Phase II Clinical Trial (NCT00895895)

The Phase II trial was a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of multiple doses of Cerlapirdine in patients with mild-to-moderate Alzheimer's disease. The primary objective was to assess the change from baseline in cognitive function, typically measured using scales such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).

Outcome of the Phase II Trial:

Despite initial reports suggesting a "trend toward efficacy," the development of Cerlapirdine was ultimately discontinued.[2][4] The official reason for the termination was a failure to demonstrate sufficient clinical efficacy to warrant progression to larger, more expensive Phase III trials. This outcome highlights a common challenge in Alzheimer's disease drug development, where promising preclinical and early clinical signals do not always translate into statistically significant and clinically meaningful benefits in larger patient populations.

Mechanism of Action: Modulating Neuronal Signaling

Cerlapirdine functions as an antagonist at the 5-HT6 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By blocking this receptor, Cerlapirdine is hypothesized to modulate downstream signaling pathways, ultimately leading to an enhancement of cholinergic and glutamatergic neurotransmission, which are crucial for cognitive function.

Synthesis of this compound

While the specific, proprietary synthesis route for this compound used by Wyeth/Pfizer is not publicly disclosed, a plausible synthetic pathway can be conceptualized based on its chemical structure, N,N-dimethyl-3-[(3-naphthalen-1-ylsulfonyl-2H-indazol-5-yl)oxy]propan-1-amine, and known synthetic methodologies for similar indazole-based compounds.

A potential multi-step synthesis could involve the following key transformations:

-

Formation of the Indazole Core: Construction of the indazole ring system, potentially from a substituted phenylhydrazine (B124118) derivative.

-

Sulfonylation: Introduction of the naphthalene-1-sulfonyl group at the 3-position of the indazole ring.

-

Etherification: Coupling of the 5-hydroxyindazole intermediate with a protected 3-(dimethylamino)propanol derivative.

-

Deprotection and Salt Formation: Removal of any protecting groups and subsequent formation of the hydrochloride salt.

Conclusion: Lessons Learned from a Discontinued Candidate

The story of this compound is a salient reminder of the complexities and high attrition rates in CNS drug development. Despite a strong preclinical rationale, promising in vitro and in vivo data, and an acceptable early clinical safety profile, the failure to demonstrate robust efficacy in a Phase II trial for Alzheimer's disease led to the cessation of its development.

For researchers, scientists, and drug development professionals, the case of Cerlapirdine offers several key takeaways:

-

The challenge of translation: The disconnect between preclinical models of cognitive enhancement and clinical efficacy in complex, multifactorial diseases like Alzheimer's remains a significant hurdle.

-

The importance of robust clinical trial design: Well-designed and adequately powered clinical trials are essential to definitively assess the efficacy of novel therapeutic agents.

-

The value of understanding the underlying biology: A deeper understanding of the intricate neurobiology of cognitive disorders is crucial for the identification of more effective therapeutic targets.

While Cerlapirdine did not ultimately reach the market, the knowledge gained from its development continues to inform the ongoing search for effective treatments for cognitive disorders. The exploration of the 5-HT6 receptor as a therapeutic target remains an active area of research, and the lessons learned from the development of Cerlapirdine will undoubtedly contribute to the design and execution of future drug discovery and development programs in this challenging but critical area of medicine.

References

Structural formula and properties of Cerlapirdine Hydrochloride

For Immediate Release

This technical guide provides a comprehensive overview of the structural formula, properties, and experimental protocols related to Cerlapirdine Hydrochloride (SAM-531, PF-05212365), a selective and potent antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the neuropharmacological landscape of cognitive enhancers. Cerlapirdine was under investigation for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia before its development was discontinued.

Chemical Structure and Properties

This compound is the hydrochloride salt of Cerlapirdine. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | N,N-dimethyl-3-{[3-(naphthalen-1-ylsulfonyl)-1H-indazol-5-yl]oxy}propan-1-amine monohydrochloride | [1] |

| Molecular Formula | C22H23N3O3S · HCl | [1] |

| Molecular Weight | 446.0 g/mol | [1] |

| CAS Number | 925447-04-7 | [1] |

| Predicted pKa (Strongest Acidic) | 9.13 | [2] |

| Predicted pKa (Strongest Basic) | 7.83 | [2] |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Predicted Water Solubility | 0.00476 mg/mL | [2] |

| Predicted LogP | 3.4 | [2] |

Pharmacological Properties

Cerlapirdine is a selective and potent full antagonist of the 5-HT6 receptor.[3] The 5-HT6 receptor is primarily expressed in the central nervous system, particularly in regions associated with learning and memory. Blockade of this receptor is thought to modulate multiple neurotransmitter systems, including cholinergic and glutamatergic pathways, which are crucial for cognitive function.[3]

Table 3: Pharmacological Properties of Cerlapirdine

| Property | Value |

| Mechanism of Action | 5-HT6 receptor antagonist |

| Therapeutic Claim | Treatment of Alzheimer's disease |

Signaling Pathways

As a 5-HT6 receptor antagonist, Cerlapirdine blocks the downstream signaling cascades initiated by the binding of serotonin (B10506) to the 5-HT6 receptor. The primary signaling pathway for the 5-HT6 receptor involves its coupling to Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3]

Figure 1: Simplified 5-HT6 Receptor Signaling Pathway and the inhibitory action of Cerlapirdine.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of 5-HT6 receptor antagonists like Cerlapirdine. Below are representative methodologies for key in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the 5-HT6 receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT6 receptor.

-

Assay Buffer: Utilize a binding buffer, for example, 50 mM Tris-HCl, 10 mM MgCl2, and 0.5 mM EDTA at pH 7.4.

-

Incubation: In a 96-well plate, incubate the cell membranes (e.g., 25 µg protein/well) with a specific radioligand for the 5-HT6 receptor (e.g., [3H]-LSD at a final concentration of 1-2 nM) and various concentrations of this compound.

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., 5 µM methiothepin).

-

Incubation Conditions: Incubate the plates at 37°C for 60 minutes.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the Ki value from the IC50 value determined from the competition binding curve.

Figure 2: General workflow for a radioligand binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to block the agonist-induced production of cAMP.

Methodology:

-

Cell Culture: Culture cells stably expressing the 5-HT6 receptor in a suitable medium.

-

Cell Plating: Seed the cells into a 96-well or 384-well plate.

-

Compound Addition: Pre-incubate the cells with varying concentrations of this compound.

-

Agonist Stimulation: Add a known 5-HT6 receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (e.g., EC80).

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value.

Figure 3: General workflow for a cAMP accumulation assay.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for the analysis of this compound in bulk and pharmaceutical dosage forms. A general method is outlined below and should be optimized for specific instrumentation.

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of Cerlapirdine, or Mass Spectrometry (MS) for identification of degradants.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., a mixture of water and methanol) to a known concentration.

Preclinical Pharmacokinetics

Preclinical studies revealed species differences in the brain penetration of Cerlapirdine.

Table 4: In Vivo Pharmacokinetics of Cerlapirdine

| Parameter | Value | Species |

| Brain/Plasma Unbound Ratio | Data not publicly available | Rat, Non-human primate |

| Receptor Occupancy | Target engagement confirmed by PET | Non-human primate |

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the synthesis of structurally related N,N-dimethyl-3-(aryloxy)propan-1-amines and N-arylsulfonyl-indazoles has been described in the chemical literature and patents. The synthesis would likely involve the coupling of a 3-(naphthalen-1-ylsulfonyl)-1H-indazol-5-ol intermediate with a 3-(dimethylamino)propyl halide or a related electrophile.

Conclusion

This compound is a well-characterized 5-HT6 receptor antagonist that showed promise in preclinical models of cognition. Despite its discontinuation in clinical development, the information gathered on its properties and the methodologies for its evaluation remain valuable for the scientific community. This technical guide provides a foundational resource for researchers investigating the role of the 5-HT6 receptor in neurological disorders and for those involved in the development of novel cognitive enhancers.

References

Cerlapirdine Hydrochloride: An In-depth Technical Guide on Central Nervous System Penetration and Distribution

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Cerlapirdine (B1668406) (also known as SAM-531) is a 5-HT6 receptor antagonist whose clinical development for cognitive disorders, including Alzheimer's disease, was discontinued (B1498344) around 2011 due to a lack of clinical efficacy.[1] As a result, publicly available, in-depth quantitative data and detailed experimental protocols regarding its CNS penetration and distribution are limited. This guide provides a comprehensive overview based on the available information and general principles of CNS drug development.

Executive Summary

Cerlapirdine hydrochloride is a selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor, a target primarily expressed in the central nervous system (CNS).[1] The therapeutic rationale for its development centered on the hypothesis that blocking 5-HT6 receptors would modulate cholinergic and glutamatergic neurotransmission, thereby exerting pro-cognitive effects.[1] Despite reaching Phase II clinical trials, the development of cerlapirdine was halted due to insufficient evidence of efficacy.[1][2]

Understanding the CNS penetration and distribution of a drug candidate like cerlapirdine is critical for its development, as the drug must cross the blood-brain barrier (BBB) and achieve sufficient concentrations at the target receptor to exert its pharmacological effect. This guide will synthesize the known information about cerlapirdine's CNS properties, outline the typical experimental methodologies used to assess CNS penetration and distribution, and describe the relevant signaling pathway.

CNS Penetration and Distribution of this compound

Preclinical and Clinical Data Summary

Detailed quantitative data on the CNS penetration and distribution of cerlapirdine from preclinical or clinical studies are not extensively available in the public domain. Pharmaceutical companies often do not publish comprehensive data packages for discontinued drug candidates.

Table 1: Summary of CNS Penetration and Distribution Data for this compound

| Parameter | Species/Model | Method | Result | Reference |

| Brain-to-Plasma Ratio (Kp) | Data not publicly available | |||

| Unbound Brain-to-Plasma Ratio (Kp,uu) | Data not publicly available | |||

| Cerebrospinal Fluid (CSF) Concentration | Data not publicly available | |||

| Receptor Occupancy | Data not publicly available |

This table is intended to be illustrative of the types of data required. Specific values for cerlapirdine are not publicly available.

Factors Influencing CNS Penetration

The ability of a small molecule like cerlapirdine to penetrate the CNS is governed by several physicochemical properties and biological interactions:

-

Lipophilicity: A moderate degree of lipophilicity is generally required for passive diffusion across the BBB.

-

Molecular Weight: Lower molecular weight compounds (< 500 Da) tend to cross the BBB more readily.

-

Hydrogen Bonding Potential: A lower number of hydrogen bond donors and acceptors can improve BBB penetration.

-

Transporter Interactions: Cerlapirdine's susceptibility to efflux transporters, such as P-glycoprotein (P-gp), at the BBB would significantly limit its brain accumulation. Preclinical studies for CNS drug candidates routinely assess whether the compound is a substrate for such transporters.

Experimental Protocols for Assessing CNS Penetration and Distribution

While specific protocols for cerlapirdine are not available, the following are standard methodologies employed in CNS drug development to characterize brain penetration and distribution.

In Vitro Assessment

-

Parallel Artificial Membrane Permeability Assay (PAMPA): This assay provides a high-throughput method to predict the passive permeability of a compound across the BBB.

-

Methodology: A lipid-infused artificial membrane separates a donor and an acceptor well. The test compound is added to the donor well, and after an incubation period, the concentration in the acceptor well is measured to determine the permeability coefficient.

-

-

Cell-Based Transwell Assays: These assays use monolayers of brain endothelial cells (like hCMEC/D3) or co-cultures with astrocytes and pericytes to model the BBB.

-

Methodology: Cells are cultured on a semi-permeable membrane in a Transwell insert. The test compound is added to the apical (blood) side, and its transport to the basolateral (brain) side is quantified over time. This method can also be used to assess the involvement of active transporters by using specific inhibitors.

-

In Vivo Assessment in Animal Models

-

Brain-to-Plasma Ratio (Kp) Determination: This is a fundamental measurement of a drug's ability to cross the BBB.

-

Methodology:

-

The test compound (cerlapirdine) is administered to rodents (e.g., rats or mice).

-

At various time points after dosing, blood and brain tissue are collected.

-

Drug concentrations in plasma and brain homogenate are quantified using a validated analytical method, typically liquid chromatography-mass spectrometry (LC-MS).

-

The Kp is calculated as the ratio of the total drug concentration in the brain to the total drug concentration in the plasma at steady-state.

-

-

-

Unbound Brain-to-Plasma Ratio (Kp,uu) Determination: This ratio is considered the most accurate predictor of the pharmacologically active drug concentration at the CNS target.

-

Methodology:

-

In addition to determining Kp, the unbound fraction of the drug in plasma (fu,p) and the unbound fraction in brain tissue (fu,brain) are measured using techniques like equilibrium dialysis or brain slice methods.

-

Kp,uu is calculated using the following equation: Kp,uu = Kp * (fu,p / fu,brain).

-

-

-

Cerebrospinal Fluid (CSF) Sampling: CSF can serve as a surrogate for unbound brain concentrations for some compounds.

-

Methodology: In anesthetized rodents, CSF is collected from the cisterna magna. Plasma samples are collected concurrently. Drug concentrations in both matrices are determined to calculate the CSF-to-plasma ratio.

-

-

Microdialysis: This technique allows for the direct measurement of unbound drug concentrations in the brain extracellular fluid (ECF).

-

Methodology: A microdialysis probe is surgically implanted into a specific brain region of a freely moving rodent. The probe is perfused with a physiological solution, and the dialysate is collected at intervals for analysis of the unbound drug concentration.

-

-

Positron Emission Tomography (PET) Imaging: If a suitable radiolabeled version of the drug is available, PET can be used to non-invasively visualize and quantify its distribution in the brain over time in both animals and humans.[3][4]

-

Methodology: A positron-emitting isotope is incorporated into the cerlapirdine molecule. The radiotracer is administered intravenously, and the PET scanner detects the gamma rays produced by positron annihilation, allowing for the dynamic quantification of the drug's concentration in different brain regions.

-

Signaling Pathway and Mechanism of Action

Cerlapirdine is an antagonist of the 5-HT6 receptor. This receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through a Gs alpha subunit.[5]

-

Mechanism of Action: By binding to and blocking the 5-HT6 receptor, cerlapirdine prevents the endogenous ligand, serotonin (5-HT), from activating the receptor. This inhibition of 5-HT6 receptor signaling is thought to disinhibit the release of other neurotransmitters, such as acetylcholine (B1216132) and glutamate, which are implicated in cognitive processes.

Visualization of the 5-HT6 Receptor Signaling Pathway

Caption: 5-HT6 Receptor Signaling Pathway and the Action of Cerlapirdine.

Experimental Workflow for In Vivo CNS Distribution Study

Caption: Workflow for an In Vivo CNS Drug Distribution Study.

Conclusion

While this compound showed promise as a 5-HT6 receptor antagonist for cognitive enhancement, its development was ultimately halted. A thorough understanding of its CNS penetration and distribution would have been a cornerstone of its development program. Although specific data for cerlapirdine are scarce in the public record, the experimental methodologies and principles outlined in this guide represent the standard approach for evaluating the CNS disposition of any drug candidate targeting the brain. For researchers working on new CNS targets, these principles remain highly relevant for successful drug development.

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The application of positron emission tomography (PET) imaging in CNS drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in CNS PET: the state-of-the-art for new imaging targets for pathophysiology and drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Cerlapirdine Hydrochloride: An In-depth Technical Guide to its Off-Target Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cerlapirdine Hydrochloride (also known as SAM-531, PF-05212377, WAY-262531, and SAM-760) is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor that was investigated for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia. Despite a promising preclinical profile, its clinical development was halted in Phase II due to a lack of efficacy. This technical guide provides a comprehensive overview of the publicly available data on the off-target binding profile of Cerlapirdine, including quantitative binding affinities, detailed experimental methodologies, and relevant signaling pathways. Understanding the selectivity and off-target interactions of investigational compounds like Cerlapirdine is critical for interpreting preclinical and clinical data and for guiding future drug discovery efforts.

Off-Target Binding Profile

Cerlapirdine is characterized as a highly selective 5-HT6 receptor antagonist. However, like most small molecule inhibitors, it exhibits some degree of interaction with other molecular targets. The following tables summarize the available quantitative data on its binding affinity for its primary target and known off-target interactions.

It is important to note that a comprehensive off-target screening panel, such as a CEREP panel, for this compound is not publicly available. The data presented here is compiled from various scientific publications.

Table 1: Primary Target Binding Affinity of Cerlapirdine

| Target | Parameter | Value (nM) | Species |

| 5-HT6 Receptor | Ki | 0.32 - 1.3 | Human |

Data compiled from multiple sources indicating high affinity for the intended therapeutic target.[1][2]

Table 2: Off-Target Serotonin Receptor Binding Affinities of Cerlapirdine